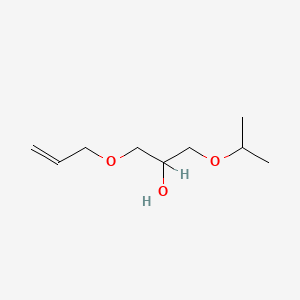
2-Propanol, 1-allyloxy-3-isopropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-allyloxy-3-isopropoxy- is an organic compound with the molecular formula C9H18O3. It is a versatile chemical used in various industrial and scientific applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-allyloxy-3-isopropoxy- typically involves the alcoholysis of epichlorohydrin with allyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or perchloric acid . more environmentally friendly methods using heterogeneous solid acid catalysts like nanocrystalline zeolite Beta have been developed. These catalysts are non-corrosive, non-toxic, and can be recycled .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-allyloxy-3-isopropoxy- involves large-scale alcoholysis reactions under controlled conditions to ensure high yield and purity. The use of solid acid catalysts in these processes helps in achieving efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-allyloxy-3-isopropoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Results in simpler alcohols.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propanol, 1-allyloxy-3-isopropoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the production of various chemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the manufacture of polymers and other industrial products
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-allyloxy-3-isopropoxy- involves its interaction with molecular targets through its functional groups. For instance, in catalytic reactions, it can act as a nucleophile or electrophile depending on the reaction conditions. The pathways involved often include nucleophilic substitution or addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyloxy-1,2-propanediol: Similar in structure but with different functional groups.
2-Propanol (Isopropanol): A simpler alcohol with different applications.
(2R)-1-(Allyloxy)-2-propanol: Another structurally related compound with distinct properties.
Uniqueness
2-Propanol, 1-allyloxy-3-isopropoxy- is unique due to its combination of allyloxy and isopropoxy groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
61940-59-8 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-propan-2-yloxy-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-4-5-11-6-9(10)7-12-8(2)3/h4,8-10H,1,5-7H2,2-3H3 |
Clé InChI |
PLMMQIFFXIVYQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(COCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


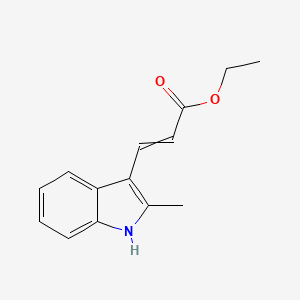

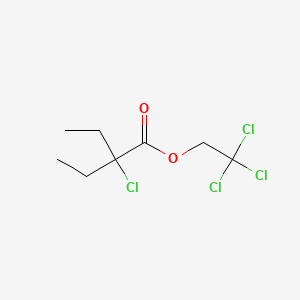
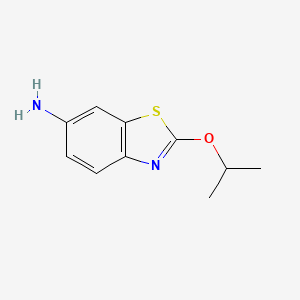
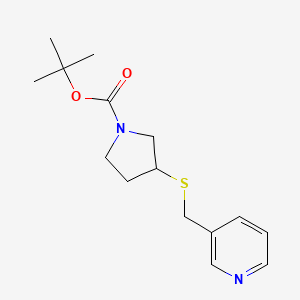


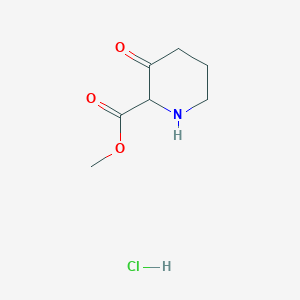



![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
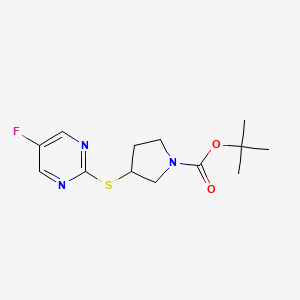
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
